N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]propanamide
Overview
Description
N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]propanamide: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a phenylbutyl chain, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Phenylbutyl Chain: This involves the alkylation of benzene with a suitable alkyl halide.
Coupling of the Benzodioxole and Phenylbutyl Units: This step often requires the use of a strong base and a coupling agent.
Introduction of the Propanamide Group: This final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly for its interactions with biological targets.
Industry:
- Potential applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]propanamide involves its interaction with specific molecular targets. The benzodioxole ring and phenylbutyl chain allow it to interact with enzymes and receptors, potentially inhibiting their activity. The propanamide group may facilitate binding to proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
- N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(methoxy)benzyl]propanamide
- N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(ethoxy)benzyl]propanamide
Uniqueness:
- The presence of the propan-2-yloxy group in N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[4-(propan-2-yloxy)benzyl]propanamide distinguishes it from similar compounds, potentially leading to different reactivity and biological activity.
- The specific arrangement of functional groups in this compound may result in unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[(4-propan-2-yloxyphenyl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO4/c1-4-30(32)31(20-24-10-13-27(14-11-24)35-22(2)3)17-16-26(18-23-8-6-5-7-9-23)25-12-15-28-29(19-25)34-21-33-28/h5-15,19,22,26H,4,16-18,20-21H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELMJEPSIWTKJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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